molecular formula C6H6FNO2 B12929110 Methyl 3-fluoro-1H-pyrrole-2-carboxylate

Methyl 3-fluoro-1H-pyrrole-2-carboxylate

Katalognummer: B12929110
Molekulargewicht: 143.12 g/mol
InChI-Schlüssel: IBPGSWXSNFTJJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-fluoro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H6FNO2 It is a fluorinated derivative of pyrrole, a five-membered aromatic heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-1H-pyrrole-2-carboxylate typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This reaction can yield both 2- and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-fluoro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyrrole derivatives, while oxidation and reduction can produce different functionalized pyrroles.

Wissenschaftliche Forschungsanwendungen

Methyl 3-fluoro-1H-pyrrole-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 3-fluoro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 1H-pyrrole-2-carboxylate: A non-fluorinated analogue with different chemical properties.

    3-Fluoropyrrole: A simpler fluorinated pyrrole derivative.

    N-Methyl-3-fluoropyrrole: Another fluorinated pyrrole with a different substitution pattern.

Uniqueness

Methyl 3-fluoro-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H6FNO2

Molekulargewicht

143.12 g/mol

IUPAC-Name

methyl 3-fluoro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H6FNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3

InChI-Schlüssel

IBPGSWXSNFTJJS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CN1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.